![molecular formula C17H18O2S B14011122 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-13-7](/img/structure/B14011122.png)
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound that features a benzene ring substituted with two methyl groups and a cyclopropyl group bearing a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, which typically involve the reaction of the cyclopropyl compound with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with specific binding sites on proteins, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(phenylsulfonyl)benzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1,3-Dimethyl-2-(phenylsulfonyl)benzene: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.
Uniqueness
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the cyclopropyl and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
21309-13-7 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)cyclopropyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H18O2S/c1-12-7-6-8-13(2)17(12)15-11-16(15)20(18,19)14-9-4-3-5-10-14/h3-10,15-16H,11H2,1-2H3 |
InChI Key |
SZWDPAYFHCXNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
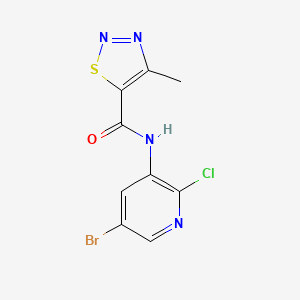

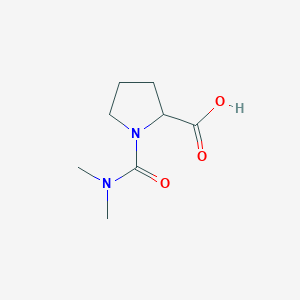
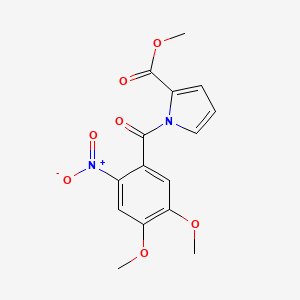
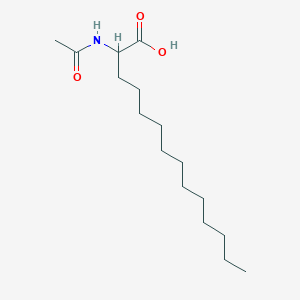

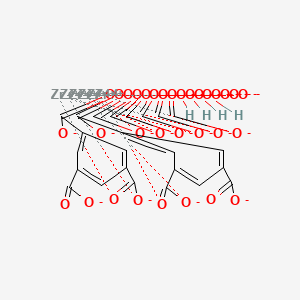
![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
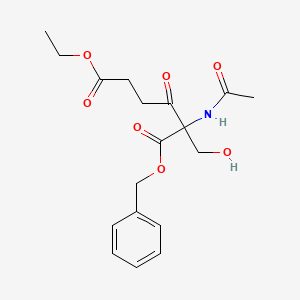
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

